Product packaging for Lantibiotic epilancin 15X(Cat. No.:)

Lantibiotic epilancin 15X

Cat. No.: B1576244
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Lantibiotics as Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs) in Antimicrobial Research

Lantibiotics are a class of antimicrobial peptides produced by a wide range of Gram-positive bacteria. mdpi.comfrontiersin.org They belong to a larger group of natural products known as ribosomally synthesized and post-translationally modified peptides (RiPPs). illinois.eduresearchgate.netacs.org Unlike non-ribosomal peptides, the initial synthesis of RiPPs occurs on the ribosome, creating a precursor peptide. acs.org This precursor peptide then undergoes a series of enzymatic modifications to form the mature, biologically active molecule. researchgate.netacs.org

These modifications are a hallmark of lantibiotics and are responsible for their characteristic structures and potent antimicrobial activities. researchgate.net Key modifications include the dehydration of serine and threonine residues to form dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively. researchgate.netnih.gov Subsequently, intramolecular Michael-type additions between cysteine residues and these dehydroamino acids result in the formation of thioether cross-links known as lanthionine (B1674491) (Lan) and methyllanthionine (MeLan). researchgate.netnih.gov These cross-links create the polycyclic structure typical of lantibiotics, providing rigidity and resistance to proteases. mdpi.com

The unique biosynthetic pathway of RiPPs, encoded within biosynthetic gene clusters, makes them attractive targets for genome mining and bioengineering efforts. researchgate.netfrontiersin.org The urgent need for new antimicrobial agents to combat the rise of antibiotic-resistant pathogens has intensified research into lantibiotics and other RiPPs. illinois.edumdpi.comfrontiersin.org Their novel mechanisms of action and potent activity against multidrug-resistant bacteria highlight their potential as next-generation therapeutics. frontiersin.orgnih.govmdpi.com

Discovery and Initial Characterization of Epilancin 15X from Staphylococcus epidermidis 15X154

Epilancin 15X was first isolated from a clinical strain of Staphylococcus epidermidis 15X154. nih.govillinois.edu Its discovery was significant due to its potent antimicrobial activity against several pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). nih.govillinois.edu The initial characterization of epilancin 15X was achieved through a combination of high-resolution nuclear magnetic resonance (NMR) spectroscopy and tandem mass spectrometry. nih.gov

These analytical techniques revealed a complex molecular structure containing ten post-translationally modified amino acids. nih.gov The structure of epilancin 15X includes one lanthionine bridge and two methyllanthionine bridges, which form three distinct ring structures. nih.gov It also contains one dehydroalanine (Dha) and three (Z)-dehydrobutyrine (Dhb) residues. nih.gov A particularly unusual feature of epilancin 15X is the presence of a 2-hydroxypropionyl group, also known as a lactate (B86563) group, at its N-terminus. nih.govnih.gov

The primary structure and the three-dimensional conformation of epilancin 15X were found to be very similar to another previously identified lantibiotic, epilancin K7, which was also isolated from S. epidermidis. nih.govresearchgate.net This structural similarity suggested a common mechanism of action between the two compounds. nih.gov The elucidation of the epilancin 15X biosynthetic gene cluster further confirmed its identity and provided insights into the enzymatic machinery responsible for its complex modifications. nih.govillinois.edu The gene cluster, designated elx, contains genes encoding the precursor peptide (elxA), modification enzymes (elxB, elxC, elxO), a protease (elxP), and a transporter (elxT). nih.govfrontiersin.org

Classification of Epilancin 15X within Lantibiotic Families (e.g., Class I Lantibiotics)

Lantibiotics are categorized into different classes based on the enzymes involved in their post-translational modifications. frontiersin.org Epilancin 15X is classified as a Class I lantibiotic. nih.gov This classification is determined by the presence of two separate enzymes that carry out the dehydration and cyclization reactions: a dehydratase (LanB-like protein) and a cyclase (LanC-like protein). frontiersin.org In the case of epilancin 15X, the gene elxB encodes the dehydratase, and elxC encodes the cyclase. nih.gov

The precursor peptide of epilancin 15X, ElxA, also exhibits features characteristic of Class I lantibiotics. nih.gov It possesses a leader peptide at the N-terminus that contains a conserved motif, which is recognized by the modification enzymes. nih.gov This leader peptide guides the post-translational modifications of the C-terminal core peptide before it is proteolytically cleaved to yield the mature lantibiotic. nih.govillinois.edu

Structurally, epilancin 15X belongs to the epilancin family of lantibiotics, which are closely related to the well-known lantibiotic nisin. oup.comresearchgate.net While the C-terminal ring systems of epilancins and nisin are structurally similar and implicated in pore formation, a key difference lies in the N-terminal region. nih.govoup.comresearchgate.net Nisin possesses a two-ring structure at its N-terminus that is crucial for binding to Lipid II, a precursor in bacterial cell wall synthesis. oup.comresearchgate.net In contrast, epilancins, including 15X, lack this N-terminal ring system and instead have a linear N-terminal sequence, indicating a different or modified mechanism of action that does not rely on Lipid II binding. oup.comresearchgate.net

Academic Significance of Investigating Novel Mechanisms of Action for Antimicrobial Compounds

The escalating crisis of antimicrobial resistance, with a growing number of pathogens developing resistance to existing drugs, underscores the critical need for new antibiotics with novel mechanisms of action. illinois.edunih.govnih.gov The continuous discovery and development of antimicrobial agents that act on new cellular targets is essential to stay ahead of evolving resistance mechanisms. mdpi.comacs.org Investigating compounds like epilancin 15X is of high academic and clinical significance because they represent a departure from conventional antibiotic classes and their established modes of action. illinois.edunih.govnih.gov

Understanding the unique ways in which novel compounds inhibit or kill bacteria can reveal previously unexploited vulnerabilities in bacterial physiology. mdpi.comnih.gov This knowledge is not only crucial for the development of the specific compound under investigation but can also guide the design of new synthetic drugs that mimic its action. nih.gov For instance, the study of epilancin 15X's mechanism, which involves membrane disruption independent of Lipid II binding, provides a fresh perspective on how to target bacterial membranes. nih.govresearchgate.net

Properties

bioactivity

Antibacterial

sequence

SASIVKTTIKASKKLCRGFTLTCGCHFTGKK

Origin of Product

United States

Biosynthesis of Lantibiotic Epilancin 15x

Identification and Organization of the Epilancin 15X Biosynthetic Gene Cluster (elxABCOP)

The genetic blueprint for epilancin 15X production is encoded within a specific biosynthetic gene cluster (BGC). This cluster was identified and sequenced from the genomic DNA of S. epidermidis 15X154. nih.gov The core biosynthetic genes essential for producing the mature peptide are organized together and designated elxABCOP. nih.govfrontiersin.orgresearchgate.net The organization of this cluster shows similarities to those for other lantibiotics produced by S. epidermidis, such as Pep5 and epicidin 280, suggesting a common evolutionary origin. nih.gov

The elx cluster contains the structural gene elxA, which encodes the precursor peptide, and the genes encoding the modification enzymes: elxB (dehydratase), elxC (cyclase), elxP (protease), and elxO (oxidoreductase). nih.govfrontiersin.org The precursor peptide, ElxA, consists of a 24-amino-acid N-terminal leader peptide and a 31-amino-acid C-terminal core peptide which undergoes extensive modification. nih.gov The leader peptide contains a conserved motif characteristic of class I lantibiotics. nih.gov

GeneEncoded ProteinFunction in Epilancin 15X Biosynthesis
elxA ElxAPrecursor peptide containing an N-terminal leader and a C-terminal core peptide. nih.gov
elxB ElxBGlutamyl-tRNA dependent dehydratase; dehydrates serine and threonine residues in the core peptide. frontiersin.orgresearchgate.net
elxC ElxCLanthipeptide cyclase; catalyzes the formation of thioether (lanthionine and methyllanthionine) rings. frontiersin.orgresearchgate.netuniprot.org
elxP ElxPSubtilisin-like serine protease; removes the leader peptide from the modified core peptide. nih.govacs.org
elxO ElxONADPH-dependent oxidoreductase; reduces the N-terminal pyruvyl group to a lactate (B86563) moiety. nih.govnih.gov

Enzymatic Machinery and Sequential Post-Translational Modifications of the ElxA Precursor Peptide

The maturation of epilancin 15X from its precursor peptide, ElxA, involves a series of sequential enzymatic modifications. This process includes dehydration, cyclization, proteolytic cleavage, and reduction, each catalyzed by a specific enzyme from the elx gene cluster. frontiersin.orgacs.org

The initial step in the modification of the ElxA core peptide is the dehydration of specific serine (Ser) and threonine (Thr) residues. acs.org This reaction is catalyzed by ElxB, a glutamyl-tRNA dependent dehydratase. frontiersin.orgresearchgate.net ElxB converts Ser residues into dehydroalanine (B155165) (Dha) and Thr residues into dehydrobutyrine (Dhb). frontiersin.orgresearchgate.net The formation of these unsaturated amino acids is a prerequisite for the subsequent cyclization step. nih.gov The enzymatic activity of ElxB has been demonstrated in vivo. illinois.edu Notably, the serine residue at the first position of the core peptide is also a substrate for ElxB, and its dehydration is the first step toward forming the final N-terminal lactate group. nih.govillinois.edu

Following dehydration, the lanthipeptide cyclase ElxC catalyzes the formation of thioether cross-links. frontiersin.org This is achieved through a Michael-type addition of the thiol groups from cysteine residues to the newly formed dehydroamino acids (Dha and Dhb). acs.orgnih.gov When a cysteine adds to a Dha, a lanthionine (B1674491) (Lan) bridge is formed; when it adds to a Dhb, a methyllanthionine (MeLan) bridge is created. frontiersin.org These intramolecular cross-links are the defining structural feature of lantibiotics and are crucial for the final conformation and stability of epilancin 15X, which contains one lanthionine and two methyllanthionine rings. nih.govnih.gov

Once the core peptide is fully modified with thioether rings, the N-terminal leader peptide is removed by the subtilisin-like serine protease, ElxP. frontiersin.orgacs.org This proteolytic cleavage is the final step in lanthipeptide maturation for many lantibiotics. acs.org ElxP recognizes and cleaves the precursor peptide, releasing the modified core. nih.gov Interestingly, studies have shown that ElxP can cleave an unmodified ElxA precursor peptide in vitro, indicating that the post-translational modifications of the core peptide are not an absolute requirement for protease recognition. researchgate.netillinois.edu Cleavage of the leader peptide exposes the Dha residue at position +1 of the core peptide, which is a critical substrate for the final biosynthetic step. acs.orgnih.gov

The final and most unusual modification in epilancin 15X biosynthesis is the formation of an N-terminal 2-hydroxypropionyl group, also known as lactate. nih.gov After ElxP removes the leader peptide, the newly exposed N-terminal dehydroalanine spontaneously hydrolyzes to form a pyruvyl group. nih.govuniprot.orgnih.gov This pyruvyl moiety is then reduced to a D-lactate group by ElxO, an NADPH-dependent short-chain dehydrogenase/reductase (SDR). nih.govuniprot.orgillinois.edu This enzymatic reduction completes the synthesis of mature epilancin 15X. acs.org The N-terminal lactate provides the peptide with stability against degradation by aminopeptidases. nih.govillinois.edu

Substrate Specificity and Enzymatic Activities of Biosynthetic Enzymes in Epilancin 15X Production

The enzymes in the epilancin 15X biosynthetic pathway exhibit distinct substrate specificities that ensure the correct sequence of modifications.

ElxP: The protease ElxP demonstrates significant substrate specificity. Bioinformatic and kinetic analyses have revealed that ElxP recognizes a specific stretch of amino acids, DLNPQS, located at the C-terminus of the leader peptide near the cleavage site. acs.orgnih.govacs.org This recognition motif is crucial for efficient processing. It has been shown that when this recognition sequence is engineered into the leader peptide of another lantibiotic precursor, NisA, ElxP can successfully cleave this non-native substrate. acs.orgnih.gov This demonstrates that ElxP's recognition is highly dependent on the primary sequence of the leader peptide. illinois.edu

ElxO: The oxidoreductase ElxO has been shown to be highly tolerant regarding its substrate. acs.org While its natural substrate is the pyruvyl-terminated, fully modified epilancin 15X precursor, in vitro studies have demonstrated its activity on a variety of substrates. illinois.edu ElxO can efficiently reduce synthetic, short pyruvyl-containing peptides that mimic the N-terminus of dehydro-epilancin 15X, indicating that the full-length peptide and the lanthionine rings are not strictly necessary for recognition. acs.org Furthermore, ElxO can reduce pyruvyl-peptides corresponding to the N-termini of other lantibiotics, such as epilancin K7 and epicidin 280, and can even reduce the lantibiotic lactocin S, which is structurally unrelated to epilancin 15X. acs.orgillinois.edu This broad substrate tolerance highlights its potential as a tool for bioengineering novel peptides. illinois.edu

EnzymeSubstrate RecognitionKey Findings
ElxP Recognizes the DLNPQS motif at the C-terminus of the ElxA leader peptide. acs.orgnih.govacs.orgCan cleave unmodified precursor peptide. illinois.edu Can process non-cognate substrates if the recognition motif is inserted. acs.org
ElxO Recognizes an N-terminal pyruvyl group. acs.orgillinois.eduTolerates significant structural modifications in the peptide sequence. acs.orgillinois.edu Can reduce various pyruvyl- and oxobutyryl-containing peptides. illinois.edu Full-length peptide is not required for activity. acs.org

In vitro and In vivo Reconstitution of the Epilancin 15X Biosynthetic Pathway

The functional elucidation of the epilancin 15X biosynthetic gene cluster has been significantly advanced through a series of in vitro and in vivo reconstitution experiments. These studies have been instrumental in assigning roles to the key enzymes involved in the post-translational modification of the precursor peptide, ElxA. While the complete reconstitution of the entire biosynthetic pathway in a single heterologous host or in vitro system has faced challenges, individual enzymatic activities have been successfully demonstrated, providing critical insights into the maturation of epilancin 15X. researchgate.netacs.org

In vitro Reconstitution of ElxP and ElxO Activities

The activities of the protease ElxP and the oxidoreductase ElxO have been successfully reconstituted in vitro. These experiments have been pivotal in confirming their specific roles in the late stages of epilancin 15X biosynthesis. nih.govillinois.edu

Researchers heterologously expressed and purified the protease ElxP. Its function was confirmed by demonstrating its ability to cleave the leader peptide from an unmodified ElxA precursor peptide in vitro. nih.gov This was a significant finding as it represented the first in vitro reconstitution of a serine-type lantibiotic protease's activity. nih.gov Further studies have delved into the substrate specificity of ElxP, revealing that it recognizes a specific amino acid sequence (DLNPQS) near the cleavage site of its substrate, ElxA. acs.org This recognition motif was shown to be transferable, as inserting it into the non-cognate lanthipeptide precursor NisA allowed ElxP to proteolytically remove its leader peptide. acs.org

Table 1: In vitro Reconstitution of Epilancin 15X Biosynthetic Enzymes

Enzyme Reconstitution Method Substrate(s) Key Findings
ElxP Heterologous expression and purification Unmodified ElxA precursor peptide Successfully cleaved the leader peptide, confirming its role as the processing protease. nih.govacs.org
ElxO Heterologous expression and purification Synthetic peptide analog (Pyr-AAIVK), NADPH Catalyzed the NADPH-dependent reduction of the pyruvyl group to a lactyl group. researchgate.netnih.govillinois.edu

In vivo Demonstration of ElxB Activity

The function of the dehydratase ElxB was demonstrated through in vivo experiments in Escherichia coli. nih.govillinois.edu The genes encoding the precursor peptide (elxA) and the dehydratase (elxB) were co-expressed in E. coli. nih.gov Subsequent analysis of the produced peptides, after cleavage of the leader peptide by purified ElxP, showed a mixture of partially dehydrated products. nih.gov This provided direct evidence for the role of ElxB in catalyzing the dehydration of serine and threonine residues on the ElxA core peptide, a crucial initial step in the formation of the lanthionine and methyllanthionine rings. nih.gov

Table 2: In vivo Reconstitution of Epilancin 15X Biosynthetic Enzyme

Enzyme Reconstitution System Co-expressed Genes Key Findings
ElxB Escherichia coli BL21(DE3) elxA (precursor peptide) and elxB (dehydratase) Production of partially dehydrated ElxA peptides, confirming the dehydratase activity of ElxB. nih.gov

Despite these successes with individual enzymes, attempts to reconstitute the complete biosynthesis of epilancin 15X, involving the coordinated action of the dehydratase (ElxB), cyclase (ElxC), protease (ElxP), and oxidoreductase (ElxO), either in vitro or in a heterologous host, have been reported as unsuccessful. acs.orgacs.org This highlights the complexity of the enzymatic machinery and the potential requirement for specific cellular environments or interactions for the full and efficient production of the mature lantibiotic.

Molecular and Cellular Mechanisms of Action of Lantibiotic Epilancin 15x

Membrane Interaction and Disruption Mechanisms

The primary mode of action for epilancin 15X appears to be the disruption of the bacterial cell membrane. researchgate.netnih.govnih.gov This is supported by a body of evidence from various experimental approaches that have elucidated the specific interactions and consequences of the peptide's association with the bacterial cell envelope.

Epilancin 15X exhibits bactericidal activity against susceptible strains such as Staphylococcus carnosus and Bacillus subtilis. researchgate.netnih.gov This killing effect is directly linked to its ability to compromise the integrity of the bacterial cell membrane. nih.gov Studies have demonstrated that the bactericidal activity of epilancin 15X coincides with pore formation in the bacterial membrane. nih.gov A key piece of evidence comes from membrane integrity assays using propidium (B1200493) iodide (PI), a fluorescent dye that can only enter cells with damaged membranes. nih.gov Treatment of S. carnosus and B. subtilis with epilancin 15X leads to a significant increase in PI uptake, confirming that the peptide disrupts membrane integrity. nih.gov While its membrane-disrupting capability is potent, it has been noted to be less substantial than that of the well-characterized pore-forming lantibiotic, nisin A. nih.gov

To visualize its interaction with bacterial cells, a fluorescently-labeled analog of epilancin 15X was developed. researchgate.netnih.gov Super-resolution microscopy revealed that the peptide localizes predominantly on the surface of bacteria, such as B. subtilis, in a distinct punctate pattern. researchgate.netnih.govfrontiersin.org This localization pattern suggests the formation of specific zones of interaction or peptide clusters on the membrane. nih.gov

A notable macroscopic effect of epilancin 15X treatment on both S. carnosus and B. subtilis is the induction of cellular aggregation. researchgate.netnih.gov This phenomenon, where bacterial cells clump together, has been observed with other antimicrobial peptides that interact with membrane lipids or interfere with cell wall hydrolases. researchgate.net This aggregation effect further points to a significant interaction of epilancin 15X with components of the bacterial cell surface. researchgate.netnih.gov

The interaction of epilancin 15X with the bacterial membrane is not indiscriminate; it shows a clear preference for negatively charged lipids, which are abundant in the membranes of Gram-positive bacteria. researchgate.netnih.gov This is a key factor in its mechanism of action. The highly cationic nature of epilancin 15X, which possesses eight positively charged amino acid residues, likely facilitates electrostatic interactions with the anionic components of the bacterial envelope. uu.nl

Evidence for the importance of negatively charged lipids comes from several experimental lines:

Liposome (B1194612) Leakage Assays: Epilancin 15X is most effective at disrupting artificial membranes (liposomes) that are composed of negatively charged lipids. researchgate.netresearchgate.net In experiments using liposomes made of the neutral lipid 1,2-dioleoyl-sn-glycero-3-phosphatidylcholine (DOPC), epilancin 15X did not induce significant leakage. frontiersin.org However, when these liposomes were supplemented with negatively charged lipids such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1′-rac-glycerol) (POPG), 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS), or lipoteichoic acid (LTA), epilancin 15X caused a dose-dependent increase in dye leakage. frontiersin.org

Lipid Protection Assays: The antimicrobial activity of epilancin 15X can be antagonized by the addition of specific lipids. nih.gov Supplementing the growth medium of S. carnosus with negatively charged lipids, including LTA, POPG, and cardiolipin, provided protection against the peptide, increasing its minimum inhibitory concentration (MIC) by at least four-fold. nih.govfrontiersin.org In contrast, neutral lipids did not offer any protective effect. nih.gov

These findings collectively indicate that negatively charged lipids serve as crucial interaction points or docking molecules for epilancin 15X on the bacterial membrane, facilitating its disruptive action. researchgate.netnih.gov

**Table 1: Effect of Lipid Supplementation on Epilancin 15X MIC against *S. carnosus***

Lipid Type Specific Lipid Effect on MIC Reference
Negatively Charged Lipoteichoic Acid (LTA) At least 8-fold increase nih.gov
1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1′-rac-glycerol) (POPG) At least 4-fold increase nih.govfrontiersin.org
Cardiolipin At least 4-fold increase nih.govfrontiersin.org
Neutral 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) No protection effect nih.gov
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE) No protection effect nih.gov
Digalactosyldiacylglycerol (DGDG) No protection effect nih.gov

A significant feature that distinguishes epilancin 15X from many other well-known lantibiotics, such as nisin, is its independence from Lipid II as a primary target. researchgate.netillinois.edu Lipid II is an essential precursor for peptidoglycan synthesis, and its binding is a common mechanism for antibiotics that inhibit cell wall formation. frontiersin.orgillinois.edu

Several lines of evidence support a Lipid II-independent mechanism for epilancin 15X:

Biosynthesis Pathway Analysis: Unlike nisin, epilancin 15X lacks the specific structural rings (A and B rings) that are responsible for high-affinity binding to Lipid II. illinois.eduacs.orgnih.gov

Reporter Strain Assays: Experiments using a Bacillus subtilis reporter strain, which signals interference with the Lipid II cycle, showed no response when exposed to epilancin 15X. illinois.edunih.gov

Artificial Vesicle Experiments: In studies using artificial vesicles containing fluorescent molecules and coated with Lipid II, epilancin 15X failed to induce a change in fluorescence, indicating it does not target Lipid II to create pores in this context. illinois.edu

Macromolecular Synthesis Assays: Epilancin 15X does not inhibit cell wall biosynthesis, which would be an expected consequence of targeting Lipid II. researchgate.netillinois.edu

This lack of interaction with Lipid II suggests that epilancin 15X employs a different strategy to achieve its potent antimicrobial effect, further highlighting the importance of its direct interactions with membrane lipids. researchgate.netacs.org

While a Lipid II-independent mechanism is evident, the precise molecular target of epilancin 15X remains an area of active investigation. nih.gov Some research suggests the involvement of a phosphodiester-containing target within a polyisoprene-based biosynthesis pathway. nih.gov This hypothesis stems from experiments showing that disruption of the Lipid II cycle through various methods can reduce the membrane depolarization activity of epilancin 15X. uu.nlnih.gov Although circular dichroism experiments pointed to a possible interaction with Lipid II, this interaction did not translate into detectable effects on membrane permeability in certain assay conditions. nih.gov Therefore, while the exact identity of the target is still obscure, the evidence points towards a molecule with a phosphodiester group, possibly involved in cell envelope biogenesis, but distinct from the well-established Lipid II binding of nisin. nih.gov

Effects on Cellular Processes

Beyond direct membrane disruption, epilancin 15X has a profound impact on several vital cellular processes. researchgate.netillinois.edu The permeabilization of the cell membrane likely leads to a cascade of secondary effects, including the shutdown of key biosynthetic pathways.

To determine which cellular processes are affected, researchers have monitored the incorporation of radiolabeled precursors into essential macromolecules in S. carnosus following treatment with epilancin 15X. researchgate.net The results of these experiments show a clear pattern of inhibition:

Affected Pathways: Treatment with epilancin 15X leads to a significant decrease in the synthesis of fatty acids, DNA, RNA, and proteins. researchgate.netillinois.edu

Unaffected Pathway: In stark contrast, cell wall biosynthesis, as measured by the incorporation of ¹⁴C-N-acetyl-D-glucosamine, is not affected. researchgate.netillinois.edu

This broad-spectrum inhibition of major biosynthetic pathways, coupled with the lack of effect on cell wall synthesis, is consistent with a mechanism of action centered on membrane disruption. researchgate.net The compromised membrane integrity would lead to the dissipation of ion gradients and the leakage of essential molecules, thereby halting energy-dependent processes like DNA replication, transcription, translation, and fatty acid synthesis. researchgate.netresearchgate.net

**Table 2: Impact of Epilancin 15X on Macromolecular Biosynthesis in *S. carnosus***

Cellular Process Precursor Monitored Effect of Epilancin 15X Treatment Reference
Fatty Acid Synthesis ¹⁴C-acetic acid Inhibition researchgate.net
DNA Replication ¹⁴C-thymidine Inhibition researchgate.net
RNA Synthesis (Transcription) ³H-uridine Inhibition researchgate.net
Protein Synthesis (Translation) ¹⁴C-L-amino acids Inhibition researchgate.net
Cell Wall Synthesis ¹⁴C-N-acetyl-D-glucosamine No Effect researchgate.net

Inhibition of Fatty Acid Synthesis

Treatment of Staphylococcus carnosus with epilancin 15X leads to a notable decrease in fatty acid biosynthesis. researchgate.net Studies using radiolabeled precursors have shown that epilancin 15X induces a reduction in the incorporation of these precursors into fatty acids. researchgate.net This effect is comparable to that of isoniazid, a known inhibitor of fatty acid synthesis, when used at the same relative concentration (2x Minimum Inhibitory Concentration - MIC). researchgate.net This specific targeting of fatty acid synthesis is a key component of its antimicrobial activity. frontiersin.orgresearchgate.net

Impairment of RNA Translation and DNA Replication/Transcription

Epilancin 15X also significantly impacts nucleic acid and protein synthesis. frontiersin.orgresearchgate.net Experiments monitoring the incorporation of radiolabeled precursors for DNA, RNA, and protein biosynthesis in S. carnosus revealed a substantial decrease upon treatment with epilancin 15X at twice its MIC. researchgate.net While the inhibitory effect was considerable, it was less potent than the positive controls for each respective pathway. researchgate.net Nevertheless, this demonstrates that epilancin 15X interferes with the fundamental processes of DNA replication, transcription, and RNA translation, contributing to its bactericidal effects. frontiersin.orgresearchgate.net

Absence of Direct Cell Wall Biosynthesis Inhibition

In contrast to many other lantibiotics, such as nisin, which primarily target the cell wall precursor lipid II, epilancin 15X does not directly inhibit cell wall biosynthesis. frontiersin.orgresearchgate.netillinois.edu Studies have shown no significant change in the incorporation of radiolabeled precursors into the cell wall of S. carnosus after treatment with epilancin 15X. researchgate.net The effect was comparable to that of a negative control and significantly less than that of vancomycin, a known inhibitor of cell wall synthesis. researchgate.net Further evidence comes from experiments with artificial vesicles, where epilancin 15X did not cause pore formation in lipid II-containing membranes, a hallmark of nisin's activity. illinois.edu This indicates a mechanism of action distinct from lipid II-dependent pore formation. researchgate.netillinois.edu

Bacterial Stress Responses and Two-Component Systems

The interaction of epilancin 15X with bacterial cells elicits specific stress responses, which differ between bacterial species, providing further insight into its mode of action.

Absence of LiaRS Induction in Bacillus subtilis

In Bacillus subtilis, epilancin 15X does not induce the LiaRS two-component system. frontiersin.orgnih.govresearchgate.net The LiaRS system is a well-established reporter for antibiotics that interfere with the lipid II cycle of cell wall biosynthesis. researchgate.net The lack of a LiaRS response to epilancin 15X further supports the finding that it does not directly inhibit this pathway. researchgate.netillinois.edu This distinguishes it from antibiotics like bacitracin, vancomycin, and nisin, which all trigger a LiaRS response. researchgate.net

Upregulation of VraRS in Staphylococcus carnosus

Conversely, in Staphylococcus carnosus, a species significantly more sensitive to epilancin 15X, the lantibiotic leads to the upregulation of the VraRS two-component system. frontiersin.orgresearchgate.netfrontiersin.org The VraRS system in staphylococci is a cell wall stress response regulon. frontiersin.org While this upregulation suggests that epilancin 15X does cause some form of cell envelope stress, the differing responses in B. subtilis and S. carnosus indicate a complex interaction that may not be solely focused on the cell wall. frontiersin.org

Elucidation of Unknown Biological Targets and Binding Sites

While the precise molecular target of epilancin 15X remains to be definitively identified, research points towards interactions with negatively charged components of the bacterial membrane. frontiersin.orgresearchgate.net The potent, submicromolar activity of epilancin 15X suggests the involvement of a high-affinity binding partner. nih.gov

Structure-activity relationship studies have highlighted the importance of conserved positively charged residues and dehydroamino acids for its biological activity. frontiersin.orgresearchgate.net These positively charged regions may facilitate interaction with negatively charged molecules on the bacterial cell surface. frontiersin.org Although initial hypotheses suggested a structural similarity to nisin might imply an interaction with lipid II, experimental evidence has largely refuted this. illinois.edunih.gov Antagonism-based experiments and Circular Dichroism have hinted at a possible, albeit weak, interaction with Lipid II, but this does not translate to the functional effects of pore formation or inhibition of cell wall synthesis seen with nisin. nih.gov

The N-terminal region of epilancin 15X, while not critical for its core activity, appears to contribute to its high potency, possibly by facilitating binding to a yet-unidentified biological target that is not lipid II. acs.orgnih.gov Current research efforts are focused on identifying this unknown target, potentially through the study of bacterial mutants resistant to epilancin 15X. illinois.edu The leading hypothesis is that epilancin 15X interacts with a phosphodiester-containing target within a polyisoprene-based biosynthesis pathway, though the exact molecule is still under investigation. nih.gov

Structural Elucidation and Conformational Analysis of Lantibiotic Epilancin 15x

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy was a primary tool in the elucidation of the three-dimensional structure of epilancin 15X. nih.gov Two-dimensional NMR experiments, such as Total Correlated Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), were employed to determine the number and nature of the amino acid residues. uu.nl The sequential assignment of these residues was achieved using standard NOE connectivity-based protocols. uu.nl

Further analysis using natural abundance ¹H-¹³C heteronuclear single-quantum correlation (HSQC) and ¹H-¹³C heteronuclear multiple bond correlation (HMBC) NMR spectra provided complete ¹³C chemical shift assignments and confirmed the residue identifications. uu.nl The analysis of NOE connectivities between residue pairs within the lanthionine (B1674491) rings was instrumental in localizing the thioether bridges. uu.nl Ultimately, the solution structure of epilancin 15X was determined based on the NOE-derived distance restraints, revealing a molecule with well-defined local ring structures but no conventional secondary structure. uu.nl

Use of Mass Spectrometry Techniques (Tandem MS, MALDI-TOF, ESI-HRMS)

A suite of mass spectrometry techniques has been vital for confirming the primary structure and characterizing the modifications of epilancin 15X. Electrospray ionization mass spectrometry (ESI-MS) analysis of the purified product showed a mass of 3172.6817 Da, which is in close agreement with the calculated monoisotopic mass of 3172.6977 Da. nih.gov

Nano-scale liquid chromatography coupled with tandem mass spectrometry (MS/MS) was used to verify the amino acid sequence obtained by NMR. uu.nl The analysis of digested and undigested peptide samples by MS, including the fragmentation patterns in MS/MS spectra, confirmed several stretches of amino acid residues. uu.nl For instance, the MS/MS spectra of fragments helped to confirm a significant portion of the expected cleavage sites. uu.nl

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry has also been utilized in the characterization of purified epilancin 15X and its engineered analogs. frontiersin.orgnih.gov This technique is valuable for rapidly determining the molecular weights of the peptides and assessing the success of purification and modification processes. frontiersin.org

Characterization of Thioether Ring Structures (Lanthionine and Methyllanthionine)

Epilancin 15X is characterized by the presence of three thioether ring structures, which are post-translational modifications crucial to its structure and function. nih.govuu.nl These rings are formed by lanthionine (Lan) and β-methyllanthionine (MeLan) bridges. uu.nl Specifically, epilancin 15X contains one lanthionine and two 3-methyllanthionine bridges. nih.gov

The biosynthesis of these structures involves the dehydration of serine and threonine residues to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively, followed by the intramolecular Michael-type addition of cysteine thiols to form the thioether cross-links. frontiersin.orgacs.org The localization of these bridges was determined through the analysis of NOE connectivities in NMR spectroscopy. uu.nl The three lanthionine rings in epilancin 15X are designated as rings A, B, and C. uu.nl The C-terminal B and C rings are intertwined and structurally similar to the D and E rings of the well-studied lantibiotic nisin A. nih.govfrontiersin.org

Determination of Unusual N-terminal Modifications (e.g., D-lactate)

A distinctive feature of epilancin 15X is its unusual N-terminal 2-hydroxypropionyl group, also known as lactate (B86563) (Lac). nih.govnih.gov The stereochemical configuration of this N-terminal lactate was determined to be D-lactate. nih.gov This modification is a result of a series of post-translational events. nih.gov

The biosynthesis of the D-lactate terminus begins with the dehydration of a serine residue at the first position of the core peptide by the enzyme ElxB. nih.govnih.gov This is followed by the proteolytic removal of the leader peptide by ElxP, which results in a new N-terminal dehydroalanine. nih.govnih.gov Hydrolysis of this dehydroalanine forms a pyruvate (B1213749) group, which is then reduced to lactate by an NADPH-dependent oxidoreductase, ElxO. nih.gov The presence of this N-terminal D-lactate group has been shown to confer stability against proteolytic degradation by aminopeptidases. nih.gov

Analysis of Post-Translational Modification Patterns and Their Impact on Tertiary Structure

Epilancin 15X undergoes extensive post-translational modifications (PTMs), with a total of ten modified amino acids in its 31-residue structure. nih.govuu.nlresearchgate.net These modifications are critical in shaping the final tertiary structure and, consequently, the biological activity of the peptide. nih.gov

The PTMs in epilancin 15X include:

One lanthionine (Lan) bridge nih.gov

Two 3-methyllanthionine (MeLan) bridges nih.gov

One 2,3-dehydroalanine (Dha) residue nih.gov

Three (Z)-2,3-dehydrobutyrine (Dhb) residues nih.gov

An N-terminal D-lactate group nih.gov

Structure Activity Relationships Sar and Rational Design of Lantibiotic Epilancin 15x Analogs

Identification of Key Residues and Structural Motifs Essential for Biological Activity

The biological activity of the lantibiotic epilancin 15X is intrinsically linked to its complex and highly modified primary and tertiary structure. uu.nl The 31-residue peptide is characterized by several key structural motifs that are crucial for its antimicrobial function. uu.nlresearchgate.net These include ten post-translationally modified amino acids, an N-terminal 2-hydroxypropionyl (lactyl) group, and three intramolecular thioether bridges that form distinct lanthionine (B1674491) rings (Ring A, B, and C). uu.nlresearchgate.net

Structurally, epilancin 15X can be divided into distinct domains. The C-terminal region contains two intertwined methyllanthionine (MeLan) rings (Rings B and C), which are structurally analogous to the D and E rings of the well-studied lantibiotic nisin. nih.govresearchgate.net This region is implicated in membrane interaction and pore formation. acs.org In contrast, the N-terminal region of epilancin 15X is linear and lacks the lanthionine ring system responsible for Lipid II binding in nisin. nih.gov A centrally located five-amino acid lanthionine ring (Ring A) contains a positively charged Lys13, a motif that, along with adjacent cationic residues Lys10 and Arg17, is considered functionally important. nih.gov

Impact of Dehydroamino Acids and Positively Charged Residues on Bioactivity

Structure-activity relationship (SAR) studies utilizing engineered analogs have demonstrated that the dehydroamino acids and the numerous positively charged residues are critical for the bioactivity of epilancin 15X. nih.gov The peptide contains one dehydroalanine (B155165) (Dha) and three dehydrobutyrine (Dhb) residues. nih.gov Alanine (B10760859) substitution of these residues, particularly Dhb at position 14, leads to a significant reduction in antimicrobial activity, indicating their importance. nih.gov

The positively charged residues are also essential for epilancin 15X's function. nih.gov The peptide possesses eight cationic residues, which likely facilitate its interaction with negatively charged bacterial membranes. uu.nl Systematic replacement of the conserved positively charged residues Lys10, Lys13, and Arg17 with alanine resulted in analogs with substantially decreased potency against indicator strains like Staphylococcus carnosus. nih.gov This confirms that the positive charges are not merely for general electrostatic attraction but are specifically positioned for optimal activity. uu.nlnih.gov

The following table summarizes the effects of substituting key charged and dehydroamino acid residues on the bioactivity of epilancin 15X against S. carnosus.

Epilancin 15X Analog Substituted Residue Original Residue MIC (μM) against S. carnosus Fold Change in MIC vs. Wild Type
Wild Type--0.031
K10A10Lys0.516.7
K13A13Lys> 16> 533
Dhb14A14Dhb> 16> 533
R17A17Arg133.3

Data sourced from studies on engineered analogs expressed in E. coli. nih.gov

Role of the N-terminal Lactyl Group in Activity and Proteolytic Stability

Epilancin 15X possesses an unusual N-terminal 2-hydroxypropionyl group, also known as a lactyl (Lac) group. nih.govnih.gov This modification is the result of a multi-step biosynthetic process involving dehydration of an N-terminal serine residue, leader peptide cleavage, hydrolysis to a pyruvate (B1213749) group, and subsequent reduction. nih.gov

Initial hypotheses suggested this N-terminal lactate (B86563) might be essential for antimicrobial activity. nih.gov However, SAR studies using both engineered analogs and chemically synthesized versions have shown that the N-terminal lactyl group is largely tolerant to changes and not critical for its direct bioactivity. acs.orgnih.gov Analogs where the lactyl group was replaced with an acetyl group or removed entirely (leaving a free N-terminus) retained potent antimicrobial and pore-forming activity, with only minor changes in the minimal inhibitory concentration (MIC). acs.org

The primary role of the N-terminal lactyl group appears to be conferring stability against proteolytic degradation, particularly by aminopeptidases. nih.govacs.org The absence of a free N-terminal amine group protects the peptide from cleavage by these common bacterial enzymes, thus enhancing its stability and persistence in a biological environment. nih.gov This feature is a valuable strategy for engineering more robust lantibiotics.

Engineered Analog Generation through Site-Directed Mutagenesis and Residue Substitution

The generation of epilancin 15X analogs to probe structure-activity relationships has been achieved through both biosynthetic and synthetic chemistry approaches. acs.orgnih.gov A key method involves the use of a heterologous expression system in Escherichia coli for producing engineered variants. nih.gov In this system, site-directed mutagenesis is performed on the gene encoding the precursor peptide, elxA, to introduce specific amino acid substitutions. nih.gov The mutant precursor peptide is then co-expressed with the necessary modification enzymes, such as the dehydratase ElxB and the cyclase ElxC, to produce the mature, modified analog. nih.gov This recombinant approach has enabled the systematic substitution of residues with alanine to investigate the importance of positively charged residues and dehydroamino acids. nih.gov

In addition to biological engineering, solid-supported chemical synthesis has been employed to produce epilancin 15X analogs. acs.org This chemical approach allows for the incorporation of non-natural modifications and provides an alternative route to generating variants, particularly for assessing the role of N-terminal modifications. acs.org For instance, chemical synthesis was used to create analogs with an N-terminal acetyl group or a free N-terminus, which would be difficult to achieve through purely biological methods. acs.org

Probing the Importance of Specific Domains for Potency and Membrane Activity

The N-terminal region, in contrast, is a linear, flexible tail. acs.orgnih.gov While it does not have the Lipid II binding function of nisin's N-terminus, it is crucial for the high potency of the molecule. acs.orgnih.gov An analog in which the eight N-terminal residues were removed showed a nearly 100-fold decrease in activity. acs.org This N-terminal tail, which is rich in nonpolar residues, may be important for specific binding interactions with a putative target or for orienting the peptide correctly to span the membrane during pore formation. acs.org Therefore, while the C-terminus executes membrane disruption, the N-terminal domain significantly enhances the efficiency and potency of this action. acs.org

Bioengineering and Heterologous Production Strategies for Lantibiotic Epilancin 15x

Challenges and Advancements in Heterologous Expression Systems (e.g., Escherichia coli)

Escherichia coli is a widely used host for the heterologous production of recombinant proteins due to its rapid growth, well-understood genetics, and the availability of extensive molecular tools. However, the production of lantibiotics such as epilancin 15X, which require complex post-translational modifications (PTMs), has proven to be a substantial challenge. Early attempts to co-express the epilancin 15X precursor peptide (ElxA) with its modification enzymes ElxB (dehydratase) and ElxC (cyclase) in E. coli resulted in a mixture of incompletely dehydrated peptides, failing to yield the fully modified, bioactive compound. rsc.org

A significant advancement in overcoming this hurdle has been the development of an improved heterologous expression platform that addresses the specific requirements of the class I lanthipeptide biosynthetic machinery. rsc.org This progress has been crucial for enabling the production of epilancin 15X and its analogs for research and potential therapeutic development. nih.gov

The dehydration of serine and threonine residues in class I lanthipeptides is catalyzed by a dehydratase (LanB-type, e.g., ElxB for epilancin 15X) that utilizes glutamyl-tRNAGlu as a cosubstrate. rsc.org A major bottleneck in heterologous expression in E. coli is the incompatibility between the dehydratase from a Gram-positive bacterium (like S. epidermidis) and the host's tRNAGlu. The LanB enzymes appear to have co-evolved to recognize specific features of the tRNA from their native organism. rsc.org

To address this, a new expression platform was developed using an engineered pEVOL vector. rsc.org This system was designed to co-express the glutamyl-tRNA synthetase (GluRS) and the specific tRNAGlu from the native epilancin 15X producer, S. epidermidis, alongside the precursor peptide and modification enzymes in E. coli. rsc.orgnih.gov The inclusion of the native GluRS and tRNAGlu proved to be the key for achieving efficient and complete dehydration of the precursor peptide. Using this optimized system, fully dehydrated epilancin 15X was successfully produced in E. coli, a feat that had not been achieved in previous attempts. rsc.org This platform provides a robust method for generating epilancin 15X and its variants for SAR studies. nih.gov

Table 1: Comparison of Heterologous Expression Systems for Epilancin 15X in E. coli
Expression SystemKey Components Co-expressedOutcomeReference
Standard Co-expressionElxA (precursor), ElxB (dehydratase), ElxC (cyclase)Incomplete dehydration; mixture of 1- to 5-fold dehydrated peptides. rsc.org
Optimized pEVOL SystemElxA, ElxB, ElxC + GluRS and tRNAGlu from S. epidermidis Successful production of fully dehydrated epilancin 15X. rsc.org

A significant challenge in the heterologous production of lanthipeptides in E. coli is the formation of undesired byproducts. The post-translationally introduced dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb) residues are electrophilic and can react with nucleophiles present in the cell. rsc.org E. coli maintains a high intracellular concentration of the thiol-containing tripeptide glutathione (B108866) (GSH), which can reach levels exceeding 10 mM. rsc.org

Chemical Synthesis Approaches for Epilancin 15X and its Analogs

Total chemical synthesis offers a powerful alternative to biological production methods, providing unambiguous access to complex molecular structures and allowing for the precise incorporation of non-natural amino acids and unique structural motifs. acs.org This approach has been successfully applied to epilancin 15X, enabling SAR studies that would be difficult to perform using purely biological systems. acs.org

The total synthesis of epilancin 15X analogs has been achieved using solid-phase peptide synthesis (SPPS). acs.org This methodology involves the stepwise assembly of the peptide chain on a solid resin support. A key aspect of synthesizing lantibiotics via SPPS is the use of pre-formed, orthogonally protected lanthionine (B1674491) (Lan) and methyllanthionine (MeLan) amino acid building blocks. acs.org These building blocks are incorporated into the growing peptide chain like standard amino acids. The orthogonal protecting groups allow for selective deprotection and subsequent intramolecular cyclization on the solid support to form the characteristic thioether rings of the lantibiotic. acs.org

For the synthesis of epilancin 15X analogs, a 9-fluorenylmethoxycarbonyl (Fmoc)-based SPPS strategy was employed. The synthesis commenced with a preloaded Wang resin to minimize intermolecular side reactions during the crucial on-resin cyclization steps. acs.org This approach has proven effective for constructing complex, polycyclic peptides like epilancin 15X. acs.orgnih.gov

A major advantage of chemical synthesis is the ability to introduce modifications that are not accessible through the natural biosynthetic machinery. acs.org SPPS has been used to generate epilancin 15X analogs to probe the function of its unique N-terminal modifications. acs.org

One such analog was synthesized with an N-terminal pyruvyl (Pyr) group in place of the native D-lactyl (DLac) moiety. acs.org This was designed to investigate the importance of the final biosynthetic step, where the pyruvyl group is reduced to lactate (B86563) by the enzyme ElxO. nih.govillinois.edu Another analog was created by truncating the first eight N-terminal residues and adding an acetyl cap, allowing researchers to assess the contribution of this entire segment to the peptide's antimicrobial activity. acs.org Beyond epilancin 15X, broader strategies for incorporating non-proteinogenic amino acids into lantibiotics include in vitro mutasynthesis, where synthetic peptide substrates containing unnatural amino acids are modified by purified biosynthetic enzymes, and amber stop codon suppression technology. nih.govacs.org

Table 2: Examples of Epilancin 15X Analogs Produced by SPPS
Analog DescriptionModification TypePurpose of SynthesisReference
N-terminal Pyruvyl (Pyr) group instead of D-lactyl (DLac)Non-natural functional groupTo investigate the importance of the final biosynthetic reduction step. acs.org
Truncated N-terminus (first 8 residues removed) with Acetyl capMajor structural truncation and cappingTo assess the role of the N-terminal region in antimicrobial activity. acs.org

Genetic Engineering of Biosynthetic Enzymes for Enhanced Production and Diversification

Understanding the biosynthesis of epilancin 15X opens the door for the rational engineering of novel lantibiotics with potentially enhanced activities or altered spectra of action. nih.govillinois.edu This involves the manipulation of the genes encoding the precursor peptide and the associated modification enzymes. The epilancin 15X biosynthetic gene cluster contains the genes for the precursor peptide (ElxA), the dehydratase (ElxB), the cyclase (ElxC), a protease (ElxP), and an oxidoreductase (ElxO). nih.govnih.gov

Combinatorial Biosynthesis and Chimeric Peptide Construction

Combinatorial biosynthesis represents a sophisticated bioengineering strategy for the creation of novel peptide structures by combining enzymes from different biosynthetic pathways. rug.nl This approach leverages the modular nature of lantibiotic biosynthesis, where leader peptides guide the core peptide through a series of post-translational modifications. rug.nl By creating chimeric precursor peptides—typically by fusing the leader peptide from one lantibiotic to the core peptide of another—it is possible to subject a core peptide to a non-native enzymatic machinery. rug.nl This technique allows for the generation of new-to-nature lantibiotic analogs with potentially altered ring topologies, modified post-translational modifications, and novel biological activities. rug.nltandfonline.com The tolerance of lantibiotic synthetases for alternative substrates is a key enabling factor for this strategy, opening avenues to explore structure-activity relationships and develop peptides with improved therapeutic properties. rug.nl

Generation of Bioactive Epilancin 15X Analogs Using Other Lantibiotic Synthetases (e.g., Nisin Biosynthetic Enzymes)

A prominent example of combinatorial biosynthesis is the use of the well-characterized nisin biosynthetic enzymes to modify the epilancin 15X core peptide. tandfonline.comresearchgate.net Nisin and epilancin 15X share similarities in their C-terminal regions but have distinct N-termini. researchgate.net The modification enzymes responsible for nisin biosynthesis, the dehydratase NisB and the cyclase NisC, recognize the leader peptide of the nisin precursor, NisA. researchgate.net To harness these enzymes for the modification of epilancin 15X, a chimeric precursor peptide, designated NisA-ElxA, was constructed. tandfonline.comresearchgate.net This construct fuses the leader peptide of nisin (from NisA) to the core peptide of epilancin 15X (from ElxA). researchgate.net

Co-expression of the NisA-ElxA chimeric gene with the nisin synthetase genes nisB and nisC in Escherichia coli resulted in the successful modification of the epilancin 15X core peptide. researchgate.net The native biosynthesis of epilancin 15X involves eight dehydration steps. researchgate.net However, when processed by the heterologous nisin machinery, the NisA-ElxA precursor yielded a series of products with a maximum of six dehydration events observed via mass spectrometry analysis. researchgate.net

Further analysis using ESI-MS/MS on the six-fold dehydrated peptide indicated that the two N-terminal serine residues of the epilancin 15X core peptide were the ones that likely escaped dehydration. researchgate.net Despite this incomplete modification compared to the native molecule, the resulting analog was found to be biologically active. An in vitro bioassay demonstrated its antimicrobial activity against Staphylococcus carnosus. researchgate.net This outcome confirms that the nisin biosynthetic machinery can recognize and process a heterologous core peptide, successfully installing the characteristic thioether cross-links to create a functional lantibiotic analog, albeit with a different modification pattern than the parent compound. researchgate.net

Table 1: Bioengineering of Epilancin 15X Analog via Heterologous Nisin Biosynthesis

Chimeric Precursor Heterologous Enzymes Modifications Observed Resulting Bioactivity

Advanced Analytical and Computational Methodologies in Epilancin 15x Research

Spectroscopic Techniques for Investigating Membrane Interactions (e.g., Fluorescence-labeled Analogs, Liposome (B1194612) Leakage Assays)

Spectroscopic methods have been pivotal in characterizing the membrane-disrupting capabilities of epilancin 15X. Liposome leakage assays, in particular, have provided critical insights into its mechanism of action. These assays typically involve encapsulating a fluorescent dye, such as carboxyfluorescein (CF) or sulforhodamine B (SRB), within liposomes of varying lipid compositions. nih.govuu.nl The addition of epilancin 15X to the liposome suspension can induce membrane permeabilization, leading to the release of the dye and a corresponding increase in fluorescence that can be monitored over time. nih.gov

Research has demonstrated that epilancin 15X is highly effective at disrupting the membranes of liposomes composed of negatively charged lipids, suggesting that these lipids are important for its activity. nih.govfrontiersin.org The concentration of epilancin 15X required to cause 50% leakage (C1/2) has been measured against liposomes supplemented with various lipids, including those with different charge properties like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE), 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS), and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG). researchgate.net Notably, experiments have provided evidence against the direct involvement of Lipid II as a target for epilancin 15X, distinguishing its mechanism from that of other lantibiotics like nisin. nih.govuu.nl

To further probe its localization, a fluorescently labeled analog of epilancin 15X was synthesized. nih.gov This analog, when applied to bacterial cells, was observed to localize in a punctate pattern on the cell surface, consistent with membrane interaction and disruption. nih.gov

Table 1: Liposome Leakage Assay Parameters for Epilancin 15X Studies

Parameter Description
Liposome Composition Vesicles are often composed of lipids like DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) supplemented with negatively charged lipids such as POPE, POPS, and POPG to mimic bacterial membranes. nih.govresearchgate.net
Encapsulated Fluorophore Sulforhodamine B (SRB) or Carboxyfluorescein (CF) are commonly used dyes. nih.govuu.nl
Detection Method Fluorescence emission is measured over time using a microplate reader at specific excitation and emission wavelengths (e.g., λEx at 480 nm and λEm at 517 nm for SRB). nih.gov
Positive Control A detergent like Triton X-100 is used to induce 100% leakage for normalization. nih.govresearchgate.net
Key Metric (C1/2) The concentration of epilancin 15X that causes 50% of the maximum dye leakage, used to quantify its membrane-disrupting potency. nih.govresearchgate.net

Microscopy Techniques for Cellular Localization and Phenotypic Observations (e.g., Aggregation Phenotype)

Microscopy has been an invaluable tool for visualizing the direct effects of epilancin 15X on bacterial cells. A notable observation from these studies is the induction of an "aggregation phenotype" in cultures of Staphylococcus carnosus and Bacillus subtilis upon treatment with the lantibiotic. nih.gov This cellular aggregation suggests a significant alteration of the cell surface properties.

Fluorescence microscopy, utilizing fluorescently labeled derivatives of epilancin 15X, has enabled the direct visualization of the peptide's interaction with live cells. nih.govnih.gov For instance, a derivative labeled with BODIPY-FL was observed to localize within the cytoplasm of Corynebacterium glutamicum, forming distinct spots of accumulation. nih.gov Another study using a TAMRA-labeled analog showed a punctate pattern on the surface of S. carnosus and B. subtilis, indicating that the compound is localized to the bacterial surface. nih.gov These localization studies are crucial for understanding whether the primary site of action is the cell membrane or an intracellular target.

Biochemical Assays for Metabolic Pathway Analysis (e.g., Precursor Incorporation Studies)

To understand the broader physiological impact of epilancin 15X on bacterial metabolism, biochemical assays monitoring the incorporation of radiolabeled precursors have been employed. nih.gov These studies track the synthesis of essential macromolecules by providing bacteria with radioactive building blocks for DNA, RNA, proteins, and the cell wall.

In experiments with S. carnosus, treatment with epilancin 15X was found to negatively affect the synthesis of fatty acids, RNA, and DNA. nih.govillinois.edu This indicates that the lantibiotic's activity leads to a downstream inhibition of these critical metabolic pathways. Conversely, these precursor incorporation studies showed that epilancin 15X did not significantly affect cell wall biosynthesis, which further supports the finding that its mechanism is independent of direct interaction with Lipid II. nih.govillinois.edu

**Table 2: Impact of Epilancin 15X on Macromolecular Synthesis in *S. carnosus***

Metabolic Pathway Effect of Epilancin 15X Treatment Reference
Fatty Acid Synthesis Negatively affected nih.govillinois.edu
RNA Translation Negatively affected nih.govillinois.edu
DNA Replication/Transcription Negatively affected nih.govillinois.edu
Cell Wall Biosynthesis No significant effect nih.govillinois.edu

Computational Modeling and Simulation Studies of Epilancin 15X (e.g., 3D Structure Modeling, Molecular Dynamics)

The three-dimensional structure of epilancin 15X was elucidated using high-resolution nuclear magnetic resonance (NMR) spectroscopy. uu.nlnih.gov This experimental data, based on NOE-derived distance restraints, revealed that while epilancin 15X lacks conventional secondary structures, it possesses well-defined local ring structures formed by its lanthionine (B1674491) bridges. uu.nl The structural coordinates have been deposited in the Protein Data Bank (PDB) under the accession code 1W9N. uu.nl

This experimentally determined 3D structure serves as a crucial template for computational modeling and simulation studies. For example, the structure of a related lantibiotic, warnerin, was modeled using comparative modeling with the 3D structure of epilancin 15X as the prototype due to their high sequence identity (83%). researchgate.net Such models allow for the prediction of structural features and potential functional sites. The close similarity in the primary and tertiary structures, as well as the distribution of positive charges between epilancin 15X and epilancin K7, suggests a common mode of action. uu.nlnih.gov

Comparative Analysis with Other Lantibiotics and Antimicrobial Peptides

Structural and Mechanistic Similarities and Differences with Nisin

Epilancin 15X and nisin, both classified as type A lantibiotics, exhibit notable structural and mechanistic distinctions despite sharing a similar C-terminal ring pattern. Structurally, a primary difference lies in their N-terminal regions. Epilancin 15X lacks the A and B rings characteristic of nisin, which are crucial for nisin's high-affinity binding to Lipid II, a key component of the bacterial cell wall synthesis pathway. This structural divergence is significant because nisin's potent antibacterial activity is a direct consequence of this docking onto Lipid II, which then greatly enhances its pore-forming ability. In contrast, epilancin 15X does not appear to target Lipid II.

Epilancin 15X is capable of disrupting the membrane of certain bacteria, leading to bactericidal activity, while exhibiting bacteriostatic effects against others where it does not cause membrane disruption. Studies have shown that epilancin 15X can disrupt the membrane potential and integrity of susceptible bacteria like Staphylococcus carnosus and Bacillus subtilis. However, the pore-forming capability of nisin A has been observed to be more substantial than that of epilancin 15X. The potent activity of epilancin 15X, despite its lack of Lipid II binding, suggests an alternative mechanism that is not yet fully understood but may involve its unique N-terminal portion and its unusual lactate (B86563) group.

Table 1: Comparison of Epilancin 15X and Nisin

Feature Epilancin 15X Nisin
N-Terminal Rings Lacks A and B rings Contains A and B rings
Primary Target Does not appear to be Lipid II Lipid II
Mechanism of Action Pore formation, disruption of membrane potential Inhibition of cell wall synthesis, pore formation
Pore Formation C-terminal B and C rings implicated C-terminal D and E rings implicated
Potency Enhancement N-terminal region may be involved in binding to a non-lipid II target Binding to Lipid II via A and B rings enhances pore formation

Comparison with Other Epilancin Family Members (e.g., Epilancin K7, Epilancin A37)

Epilancin 15X is part of the epilancin family of lantibiotics, which includes other members such as epilancin K7 and epilancin A37. These molecules share a high degree of structural similarity, which likely translates to a common mode of action.

Epilancin 15X and epilancin K7, in particular, are very closely related. They exhibit a high similarity in their primary and tertiary structures, as well as in the distribution of their positive charges. This close resemblance strongly suggests that they recognize their targets in a similar manner. Despite these similarities, there are differences in their amino acid sequences.

Epilancin A37 also shares significant homology with both epilancin 15X and K7. The precursor peptide of A37, ElaA, has an 82% similarity with its counterparts in 15X (ElxA) and K7 (ElkA). The core peptide of A37 shows 94% similarity to 15X and 87% to K7. The biosynthetic gene clusters for all three epilancins are conserved, suggesting a conserved post-translational modification process. However, there are notable differences in the amino acid sequences of the mature peptides. The mechanism of action for epilancins has been a subject of ongoing research, with early studies on K7 and 15X suggesting pore formation based on their structural similarity to nisin.

Table 2: Sequence Similarity of Epilancin Family Members

Feature Comparison Similarity
Precursor Peptide A37 (ElaA) vs. 15X (ElxA) & K7 (ElkA) 82%
Core Peptide A37 vs. 15X 94%
Core Peptide A37 vs. K7 87%

Implications of Unique Structural Features for Broader Lantibiotic Function

The unique structural features of epilancin 15X have significant implications for understanding the broader functional diversity of lantibiotics. The absence of the nisin-like A and B rings, which are responsible for Lipid II binding, in epilancin 15X demonstrates that high antimicrobial potency can be achieved through mechanisms independent of this well-established target. This opens up the possibility that other lantibiotics may also utilize alternative cellular targets, expanding the known repertoire of lantibiotic modes of action.

The presence of an unusual N-terminal 2-hydroxypropionyl group (lactate) in epilancin 15X is another distinctive feature. While its precise role in the antimicrobial activity is still under investigation, it is suggested that this N-terminal modification could be involved in a novel mechanism of action. Furthermore, this lactate group has been shown to confer stability against degradation by aminopeptidases, a feature that could be exploited in the engineering of new lantibiotics with enhanced stability and efficacy.

The constrained polycyclic structure of lantibiotics, formed by lanthionine (B1674491) and methyllanthionine bridges, is fundamental to their biological activity. These thioether cross-links provide conformational rigidity, which is crucial for target recognition and interaction. The specific ring topology of epilancin 15X, with one lanthionine and two intertwined methyllanthionine rings at the C-terminus, contributes to its membrane-disrupting capabilities. The gene-encoded nature of lantibiotics makes them amenable to bioengineering, allowing for the modification of their structural features to enhance their properties. The study of unique structures like that of epilancin 15X provides valuable insights for the rational design of novel lantibiotics with improved activity, stability, and target specificity.

Future Research Directions and Unresolved Questions in Lantibiotic Epilancin 15x Studies

Identification of the Exact Molecular Target(s) in Bacterial Membranes

A primary unresolved question in epilancin 15X research is the definitive identification of its molecular target within the bacterial membrane. While the structurally similar lantibiotic nisin targets Lipid II, a crucial precursor for cell wall biosynthesis, evidence for epilancin 15X is less clear. nih.govnih.gov Although some studies have suggested a possible interaction with Lipid II, others indicate that epilancin 15X does not bind to it in the same manner as nisin, as it lacks the characteristic N-terminal rings responsible for high-affinity Lipid II binding. nih.govuu.nlillinois.eduoup.com

Recent investigations suggest that while epilancin 15X's activity can be influenced by the Lipid II cycle, a direct, high-affinity interaction leading to pore formation similar to nisin is unlikely. uu.nluu.nl Experiments have shown that antibiotics affecting the cell wall synthesis pathway can modulate the membrane-depolarizing effects of epilancin 15X. uu.nl This has led to the hypothesis that the target may be a phosphodiester-containing molecule within a polyisoprene-based biosynthesis pathway. uu.nluu.nl Future research should focus on:

Advanced Target Identification Techniques: Employing methods such as affinity chromatography with epilancin 15X as bait, photo-affinity labeling, and genetic screening of resistant mutants to isolate and identify the specific binding partner(s). illinois.edu

In Vitro Reconstitution Assays: Utilizing model membrane systems containing purified potential target molecules to quantitatively assess binding affinities and functional consequences.

Structural Biology: Determining the high-resolution structure of epilancin 15X in complex with its cellular target(s) to elucidate the molecular basis of their interaction.

Clarifying the molecular target is a critical step that will underpin a deeper understanding of its mechanism of action and inform the rational design of more potent derivatives.

Comprehensive Understanding of Membrane Permeabilization Mechanisms

Epilancin 15X is known to disrupt the integrity of bacterial membranes, leading to membrane depolarization and, in some strains, bactericidal effects. uu.nlnih.govfrontiersin.org However, the precise mechanism of membrane permeabilization is not fully understood and appears to be dependent on the target bacterial strain. nih.govnih.gov While it shares C-terminal ring structures with the pore-forming lantibiotic nisin, the N-terminus, which is crucial for nisin's pore-forming activity in conjunction with Lipid II, is different in epilancin 15X. nih.govnih.govfrontiersin.org

Current research indicates that epilancin 15X can dissipate the membrane potential of susceptible bacteria. uu.nl However, its pore-forming ability and the nature of the pores are not as well-defined as for nisin. acs.org Some studies suggest that the potent antimicrobial activity of epilancin 15X, with its low minimum inhibitory concentrations (MICs), may not be solely explained by simple pore formation, which typically requires higher peptide concentrations. nih.gov

Future investigations should aim to:

Characterize Pore Formation: Employ biophysical techniques such as planar lipid bilayer experiments and atomic force microscopy to characterize the size, stability, and composition of pores formed by epilancin 15X.

Investigate Lipid Specificity: Determine the role of specific membrane lipids in modulating the activity of epilancin 15X. Studies have shown that negatively charged lipids are important for its activity. nih.gov

Delineate Strain-Specific Responses: Further explore why epilancin 15X exhibits bactericidal activity against some strains (e.g., Bacillus subtilis) and bacteriostatic effects against others (e.g., Staphylococcus simulans). nih.gov

A comprehensive model of membrane permeabilization will provide crucial insights into the multifaceted antibacterial action of epilancin 15X.

Further Optimization of Biosynthetic Pathways for Enhanced Production and Diversification

The production of epilancin 15X in its native producer, Staphylococcus epidermidis 15X154, is often low, which presents a challenge for both research and potential commercial applications. nih.gov While the biosynthetic gene cluster (elx) has been identified and heterologous expression in hosts like Escherichia coli has been achieved, there is significant room for optimizing production yields. nih.govresearchgate.net The biosynthetic pathway involves several post-translational modification enzymes, including a dehydratase (ElxB), a cyclase (ElxC), a protease (ElxP), and an oxidoreductase (ElxO). nih.govnih.gov

Future research efforts should be directed towards:

Metabolic Engineering of Host Strains: Optimizing the expression levels of the biosynthetic enzymes and the precursor peptide (ElxA) in heterologous hosts. This could involve codon optimization, promoter engineering, and co-expression of chaperones.

In Vitro Biosynthesis: Developing a fully reconstituted in vitro system with purified enzymes to produce epilancin 15X and its analogs. This would allow for greater control over the modification process and facilitate the incorporation of non-proteinogenic amino acids.

Pathway Refactoring and Diversification: Utilizing the understanding of the biosynthetic machinery to create novel lantibiotics. This could involve swapping domains of the biosynthetic enzymes or using precursor peptides with altered sequences to generate a library of epilancin 15X derivatives with potentially improved properties.

Enhanced production and the ability to generate diverse analogs are key to unlocking the full therapeutic potential of epilancin 15X.

Exploring Novel Post-Translational Modifications and Their Functional Relevance

Epilancin 15X possesses a unique N-terminal D-lactate group, a feature that distinguishes it from many other lantibiotics. nih.govuu.nl This modification is the result of a series of enzymatic steps involving dehydration of a serine residue, proteolytic cleavage, hydrolysis, and subsequent reduction of the resulting pyruvate (B1213749) group by the NADPH-dependent oxidoreductase ElxO. nih.govnih.gov It has been demonstrated that this N-terminal lactate (B86563) group provides stability against degradation by aminopeptidases. nih.gov

However, the full functional relevance of this and other post-translational modifications, such as the lanthionine (B1674491) and methyllanthionine rings, requires further investigation. uu.nl Future research should focus on:

Enzymatic Mechanism and Substrate Specificity: A deeper understanding of the enzymes involved in the post-translational modifications, particularly ElxO and ElxP, could reveal opportunities for bioengineering. illinois.edu

Functional Role of the D-Lactate Group: Beyond proteolytic stability, it is important to investigate if the N-terminal lactate plays a direct role in target recognition or membrane interaction.

Discovery of Novel Modifications: As more lantibiotics are discovered, it is possible that other, as-yet-uncharacterized post-translational modifications exist. Exploring the biosynthetic gene clusters of related lantibiotics could provide clues to novel enzymatic modifications.

A thorough understanding of the structure-function relationships of its post-translational modifications is essential for the rational design of epilancin 15X-based therapeutics.

Advanced Bioengineering for Rational Design of Epilancin 15X Derivatives with Tailored Activities

The unique structure of epilancin 15X makes it an attractive scaffold for bioengineering to create derivatives with improved therapeutic properties, such as enhanced potency, altered spectrum of activity, or reduced toxicity. frontiersin.org Initial structure-activity relationship (SAR) studies, facilitated by the chemical synthesis of epilancin 15X analogs, have begun to shed light on the importance of different residues and modifications. acs.org For instance, it has been shown that substitutions of the N-terminal moieties result in relatively small changes in antimicrobial activity. acs.org

Future bioengineering efforts should include:

Site-Directed Mutagenesis: Systematically replacing amino acids in the precursor peptide to probe their role in antimicrobial activity, target recognition, and membrane insertion.

Combinatorial Biosynthesis: Combining the biosynthetic enzymes of epilancin 15X with those from other lantibiotics to create hybrid molecules with novel properties.

Chemoenzymatic Synthesis: Using a combination of chemical synthesis and enzymatic modifications to generate a wider range of non-natural epilancin 15X derivatives.

These advanced bioengineering strategies will be instrumental in developing epilancin 15X from a promising natural product into a clinically viable therapeutic agent.

Investigating Resistance Mechanisms Against Epilancin 15X at a Molecular Level

While lantibiotics are generally considered to be less prone to resistance development compared to conventional antibiotics, it is crucial to understand the potential mechanisms by which bacteria could become resistant to epilancin 15X. nih.gov General mechanisms of lantibiotic resistance often involve alterations to the cell wall or membrane composition, which can reduce the binding or efficacy of the antimicrobial peptide. nih.govasm.org

For instance, the d-alanylation of teichoic acids can increase the positive charge of the cell wall, leading to electrostatic repulsion of cationic peptides like epilancin 15X. nih.gov Other potential mechanisms could involve the upregulation of efflux pumps or the enzymatic degradation of the lantibiotic.

Future research in this area should focus on:

Selection and Characterization of Resistant Mutants: Generating and analyzing epilancin 15X-resistant mutants of clinically relevant bacteria to identify the genetic basis of resistance. illinois.edu

Transcriptomic and Proteomic Analyses: Investigating the global changes in gene and protein expression in response to epilancin 15X exposure to identify potential resistance pathways.

Investigating the Role of Immunity Proteins: The epilancin 15X gene cluster likely contains genes for self-immunity proteins. Characterizing these proteins could provide insights into potential resistance mechanisms in other bacteria.

A proactive approach to understanding and anticipating resistance will be vital for the long-term success of epilancin 15X as a therapeutic agent.

Q & A

Q. What is the primary mechanism of action of epilancin 15X against Gram-positive bacteria?

Epilancin 15X disrupts bacterial membranes by targeting anionic lipid components, leading to membrane depolarization and inhibition of macromolecular synthesis (DNA replication, RNA translation, and fatty acid biosynthesis). Unlike nisin, it does not affect cell wall synthesis. This mechanism is supported by fluorescence-based membrane depolarization assays and radioactive isotope incorporation studies tracking macromolecule inhibition .

Q. How does the structure of epilancin 15X influence its antimicrobial activity?

Key structural features include post-translational modifications (PTMs) such as lanthionine bridges, conserved cationic residues, and an N-terminal D-lactate group. The cationic residues and dehydrated amino acids are critical for binding negatively charged bacterial membranes, while the N-terminal lactate enhances proteolytic stability without significantly altering pore-forming ability. Structure-activity studies using synthetic analogs confirm these findings .

Q. What is the biosynthetic pathway of epilancin 15X, and what enzymatic modifications are essential?

The biosynthetic gene cluster (elxO to elxI3) in Staphylococcus epidermidis 15X154 encodes a dehydratase (ElxO), protease (ElxB), and oxidoreductase (ElxA). ElxO introduces dehydration modifications, ElxB processes the precursor peptide, and ElxA installs disulfide bonds. The N-terminal lactate is derived from serine via a serine-to-lactate conversion, which enhances resistance to aminopeptidases .

Advanced Research Questions

Q. How do structural modifications at the N-terminus of epilancin 15X analogs affect their bioactivity and pore-forming ability?

Solid-phase chemical synthesis of analogs revealed that substitutions in the N-terminal lactate group (e.g., replacement with acetyl or hydroxyl groups) caused minimal changes to antimicrobial activity or membrane permeabilization. This suggests that the N-terminus is less critical than the core cationic and PTM-rich regions for target engagement. Fluorescence-based liposome leakage assays and MIC determinations were key methodologies .

Q. What experimental approaches resolve contradictions in reported molecular targets of epilancin 15X?

Conflicting evidence on Lipid II as a target was addressed using:

  • Circular Dichroism (CD): Detected conformational changes in epilancin 15X upon Lipid II binding but no subsequent pore formation .
  • Membrane Depolarization Assays: Vancomycin (a Lipid II binder) did not inhibit epilancin 15X’s activity, suggesting Lipid II is not the primary target .
  • Antagonism Studies: Lipid II precursors partially rescued bacterial growth, implying indirect interactions . These results suggest epilancin 15X may target phosphodiester-containing molecules (e.g., CDP-DAG) rather than Lipid II .

Q. How can synthetic biology and gene cluster engineering enhance epilancin 15X analog production?

Heterologous expression of the elx gene cluster in Escherichia coli or Bacillus subtilis enables scalable production. Modifying the oxidoreductase (ElxA) or dehydratase (ElxO) domains can introduce non-natural PTMs. For example, substituting serine residues in the precursor peptide alters N-terminal modifications, as demonstrated in thioviridamide biosynthesis studies .

Methodological Considerations

  • Membrane Interaction Studies: Use liposomes with anionic lipids (e.g., phosphatidylglycerol) to mimic bacterial membranes .
  • Target Identification: Combine genetic knockout strains (e.g., LiaRS mutants) with metabolomic profiling to identify disrupted pathways .
  • Biosynthesis Analysis: Employ in vitro reconstitution of enzymatic cascades (e.g., ElxO dehydratase activity) to dissect PTM steps .

Data Contradictions and Solutions

  • Lipid II Interaction: While CD and antagonism assays suggest binding, the lack of pore formation and vancomycin insensitivity indicate Lipid II is not the primary target. Complementary assays (e.g., surface plasmon resonance) could clarify binding kinetics .
  • N-Terminal Modifications: Despite structural tolerance, proteolytic stability assays (e.g., exposure to aminopeptidases) confirm the lactate group’s role in resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.